molecular formula C12H14N2O3 B14817843 5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide

5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide

Cat. No.: B14817843
M. Wt: 234.25 g/mol
InChI Key: XHTIZTLAGLSOAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide typically involves multiple steps, including the formation of the picolinamide core and the introduction of the cyclopropoxy and formyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The cyclopropoxy group may influence the compound’s binding affinity and selectivity for its targets, while the picolinamide core can interact with metal ions and other cofactors involved in enzymatic reactions .

Comparison with Similar Compounds

5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-cyclopropyloxy-6-formyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)9-5-6-11(10(7-15)13-9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

XHTIZTLAGLSOAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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